1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Description
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiadiazole ring, and a fluorophenyl group
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O3S/c17-10-3-1-2-4-11(10)18-15(22)19-16-21-20-14(25-16)9-5-6-12-13(7-9)24-8-23-12/h1-7H,8H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVOJMAFZLFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Rings: The benzodioxole and thiadiazole rings are then coupled using appropriate reagents and conditions to form the intermediate compound.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by interfering with essential cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 1,3-Benzodioxole, 5-(1-propenyl)-
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is unique due to its combination of a benzodioxole ring, a thiadiazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
